

# Discovery and synthesis of BIIB091

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BIIB091   |           |
| Cat. No.:            | B10827741 | Get Quote |

An In-depth Technical Guide to the Discovery and Synthesis of BIIB091

#### Introduction

**BIIB091** is a potent, selective, and reversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK) developed by Biogen for the potential treatment of Multiple Sclerosis (MS).[1][2] [3] As an orally administered therapy, **BIIB091** represents a promising approach to modulate the inflammatory processes that drive MS disease progression.[1][4] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical characterization, and synthetic evolution of **BIIB091**, intended for researchers and professionals in the field of drug development.

#### **Discovery and Rationale**

The discovery of **BIIB091** was driven by the need for highly effective and safe therapies for MS. [2] BTK is a critical signaling enzyme in B cells and myeloid cells, playing a non-redundant role downstream of the B-cell receptor (BCR) and Fc receptors (FcR).[5][6] In MS, these immune pathways are implicated in the autoimmune attack on the central nervous system.[1] The therapeutic hypothesis is that inhibiting BTK can suppress B-cell activation, myeloid cell functions, and subsequent neuroinflammation.[1][5]

The development program aimed to create a structurally distinct, reversible BTK inhibitor with an optimal profile of high potency, exquisite selectivity against the human kinome, and favorable drug-like properties suitable for clinical development.[2][7]

Chemical Structure of **BIIB091** 



The precise chemical structure of **BIIB091** is proprietary, but its core is a tetrahydrobenzoazepine fragment.[8]

#### **Mechanism of Action**

BIIB091 is an orthosteric, ATP-competitive inhibitor that binds reversibly to BTK.[2][9] Its mechanism is unique in that it binds to the kinase in a "DFG-in" conformation and is designed to sequester a key phosphorylation site, Tyrosine-551 (Tyr-551), into an inactive state.[2][9] By forming a long-lived complex with BTK (t1/2 of over 40 minutes), BIIB091 effectively prevents the autophosphorylation of Tyr-551 by upstream kinases, thereby blocking the entire downstream signaling cascade.[5][6] This inhibition of BTK activity ultimately suppresses B-cell proliferation and differentiation, antigen presentation to T cells, and pro-inflammatory functions of myeloid cells.[5]





Click to download full resolution via product page

Caption: BIIB091 inhibits BTK by preventing the phosphorylation of Tyr-551.



### **Preclinical Data Summary**

**BIIB091** has demonstrated potent and selective inhibition of BTK in a range of preclinical assays.[7][10]

Table 1: In Vitro Potency and Binding Affinity

| Assay Target / Endpoint         | System / Cell Type            | IC50 / Kd Value | Reference(s) |
|---------------------------------|-------------------------------|-----------------|--------------|
| BTK Enzymatic Activity          | Purified BTK Protein          | <0.5 nM         | [10]         |
| BTK Binding Affinity (Kd)       | Purified BTK Protein          | 0.07 nM         | [7]          |
| BTK<br>Autophosphorylation      | Human Whole Blood             | 9.0 - 24 nM     | [5][7]       |
| PLCγ2<br>Phosphorylation        | Ramos Human B-Cell<br>Line    | 6.9 nM          | [7][10]      |
| B-Cell Activation<br>(CD69)     | Human Whole Blood             | 71 nM           | [7][10]      |
| Basophil Activation (CD63)      | Human Whole Blood             | 82 nM           | [10]         |
| FcyR-induced ROS Production     | Primary Neutrophils           | 4.5 nM          | [7][10]      |
| FcγR-mediated TNFα<br>Secretion | Human Monocytes               | 1.3 - 8.0 nM    | [10]         |
| B-Cell Activation (In Vivo)     | Phase 1 Healthy<br>Volunteers | 55 nM           | [5][6]       |

**Table 2: Selectivity and Physicochemical Properties** 



| Parameter                             | Value                         | Description                                             | Reference(s) |
|---------------------------------------|-------------------------------|---------------------------------------------------------|--------------|
| Kinase Selectivity                    | >500-fold vs. >400<br>kinases | High selectivity for BTK over other kinases.            | [11]         |
| log D (pH 7.4)                        | 2.2                           | Indicates favorable lipophilicity for oral absorption.  | [7]          |
| Ligand Lipophilicity Efficiency (LLE) | 7.6                           | Demonstrates good balance of potency and lipophilicity. | [7]          |
| Human Plasma<br>Protein Binding (Fu)  | 18%                           | Moderate plasma protein binding.                        | [7]          |

## **Experimental Protocols**

The following are representative protocols for key assays used in the characterization of **BIIB091**, based on published methodologies.[5][10][11]

#### **Protocol 1: BTK Enzymatic Activity Assay (Biochemical)**

- Objective: To determine the direct inhibitory effect of BIIB091 on purified BTK enzyme activity.
- Materials: Recombinant human BTK enzyme, ATP, biotinylated peptide substrate, kinase buffer, 384-well plates, BIIB091 serial dilutions, and a detection system (e.g., HTRF or AlphaScreen).
- Methodology:
  - 1. Add 5  $\mu$ L of serially diluted **BIIB091** in kinase buffer to the wells of a 384-well plate.
  - 2. Add 5  $\mu$ L of recombinant BTK enzyme solution to each well and incubate for 15 minutes at room temperature to allow compound binding.



- 3. Initiate the kinase reaction by adding 10  $\mu$ L of a solution containing ATP and the biotinylated peptide substrate.
- 4. Incubate for 60 minutes at 30°C.
- 5. Stop the reaction by adding a stop buffer containing EDTA.
- 6. Add detection reagents (e.g., streptavidin-donor beads and phosphotyrosine-acceptor beads).
- 7. Incubate in the dark for 60 minutes.
- 8. Read the plate on a compatible plate reader.
- 9. Calculate IC50 values by fitting the dose-response curve using non-linear regression.

# Protocol 2: Whole Blood BTK Autophosphorylation Assay (Cell-based)

- Objective: To measure BIIB091's potency in inhibiting BTK autophosphorylation in a physiologically relevant matrix.
- Materials: Freshly drawn human whole blood (heparinized), BIIB091 serial dilutions, cell lysis buffer with phosphatase inhibitors, BTK-specific capture antibody, anti-phosphotyrosine detection antibody, and an ELISA or MSD plate-based detection system.
- Methodology:
  - 1. Add 2  $\mu$ L of serially diluted **BIIB091** to 200  $\mu$ L of whole blood in a 96-well plate.
  - 2. Incubate for 2 hours at 37°C.
  - 3. Lyse the cells by adding lysis buffer and incubate on ice for 30 minutes.
  - 4. Clarify the lysate by centrifugation.
  - 5. Transfer the supernatant to a plate pre-coated with a BTK-specific capture antibody.

#### Foundational & Exploratory





- 6. Incubate for 2 hours to allow BTK to bind.
- 7. Wash the plate to remove unbound proteins.
- 8. Add a labeled anti-phosphotyrosine (pTyr-551) detection antibody and incubate for 1 hour.
- 9. Wash the plate and add substrate/read buffer.
- 10. Quantify the signal using a plate reader.
- 11. Calculate IC50 values from the dose-response curve.





Click to download full resolution via product page

Caption: A typical workflow for the in vitro characterization of a BTK inhibitor.

## Synthesis of BIIB091







The chemical synthesis of **BIIB091** is complex, with a key challenge being the efficient and stereocontrolled construction of its substituted tetrahydrobenzoazepine core, which contains a chiral benzylic amine.[8] The initial discovery synthesis was inefficient and not scalable for clinical production.[4] Consequently, significant process chemistry efforts were undertaken to develop more practical and robust synthetic routes.[3][12]

Two major improved routes were developed:

- The Ellman Route: This first-generation improved route utilizes a diastereoselective reduction of an Ellman's sulfinimine derivative as the key step to establish the correct stereochemistry of the chiral amine.[3] This approach successfully addressed the inefficiencies of the initial chiral resolution method and was scaled up to produce hundreds of kilograms of the key intermediate to supply material for toxicology studies and early-phase clinical trials.[3]
- The ATA Biocatalysis Route: A second-generation route was developed with the goal of further improving efficiency, cost-effectiveness, and environmental sustainability ("greenness").[12] This advanced route employs an amine transaminase (ATA) enzyme in a key biocatalytic step to convert an N-Boc ketone precursor directly into the desired chiral amine.[12] This method is highly selective and efficient, positioning it as a potential route for late-stage clinical and commercial manufacturing.[12]





Click to download full resolution via product page

Caption: Logical evolution of the synthetic routes for the **BIIB091** core fragment.

#### Conclusion

BIIB091 is a highly potent and selective reversible BTK inhibitor discovered and developed as a potential best-in-class oral therapy for Multiple Sclerosis.[4][7] Its distinct mechanism of action, involving the sequestration of Tyr-551, translates into potent inhibition of key immune cell functions.[2] Preclinical data demonstrate a favorable profile of potency, selectivity, and drug-like properties.[7] Furthermore, significant chemical innovation has led to the development of efficient and scalable synthetic routes, enabling its advancement into clinical trials.[3][4][12] The comprehensive characterization of BIIB091 supports its continued investigation as a promising new treatment option for patients with MS.[1][6]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Discovery and Preclinical Characterization of BIIB091, a Reversible, Selective BTK Inhibitor for the Treatment of Multiple Sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient synthesis of BIIB091 enabled by chemical innovations American Chemical Society [acs.digitellinc.com]
- 5. Next-generation Bruton's tyrosine kinase inhibitor BIIB091 selectively and potently inhibits B cell and Fc receptor signaling and downstream functions in B cells and myeloid cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdbioproducts.com [mdbioproducts.com]
- 7. | BioWorld [bioworld.com]
- 8. Retrosynthesis Planning by using Al-Driven Chemistry Tool for BIIB091 Chemical.Al Al for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Discovery and synthesis of BIIB091]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827741#discovery-and-synthesis-of-biib091]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com